1-(3-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C23H20ClNO4 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H20ClNO4/c1-13-7-8-18-17(10-13)21(26)19-20(14-4-2-5-15(24)11-14)25(23(27)22(19)29-18)12-16-6-3-9-28-16/h2,4-5,7-8,10-11,16,20H,3,6,9,12H2,1H3 |
InChI Key |
TXSHFAQKMLDBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid in methanol . This method yields the tricyclic indole intermediate, which can be further modified to introduce the tetrahydrofuran and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(3-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities. These include:
- Anticancer properties : The chromeno-pyrrole structure has been linked to potential anticancer activities due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
- Antibacterial and antifungal activities : The presence of specific substituents may enhance the compound's efficacy against microbial pathogens .
- Neuroprotective effects : Some derivatives have shown promise in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Studies : Research has indicated that certain derivatives possess strong antibacterial properties against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies highlighted the importance of the tetrahydrofuran moiety in enhancing antimicrobial activity.
- Neuroprotective Studies : In vitro studies have shown that some derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its selective COX-2 inhibition.
Indole derivatives: Widely studied for their diverse biological activities.
Uniqueness
1-(3-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 1-(3-Chlorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically involves the formation of the chromeno-pyrrole core through cyclization reactions followed by functionalization to introduce the tetrahydrofuran side chain and chlorophenyl group.
Key Structural Features:
- Chromeno-Pyrrole Core : The bicyclic structure provides a scaffold for various biological activities.
- Tetrahydrofuran Side Chain : This moiety may enhance solubility and bioavailability.
- Chlorophenyl Group : The presence of chlorine can influence the electronic properties and biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of chromeno-pyrroles exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation.
- Mechanism of Action : The proposed mechanism involves the inhibition of tyrosine kinases, which are crucial for cancer cell signaling. Molecular docking studies suggest that these compounds can effectively bind to ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to reduced tumor growth in vitro and in vivo .
Antioxidant Activity
Compounds within this class have also demonstrated antioxidant properties. The ability to scavenge free radicals is attributed to the electron-rich nature of the chromeno-pyrrole framework, which stabilizes reactive species.
Neuroprotective Effects
Emerging research highlights potential neuroprotective effects of similar compounds. The ability to modulate neuroinflammatory pathways suggests that these compounds could be beneficial in treating neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study reported that a related compound inhibited the growth of several cancer cell lines, demonstrating a clear dose-dependent relationship with IC50 values ranging from 5 to 15 µM .
- In Vivo Efficacy : Animal models treated with chromeno-pyrrole derivatives showed significant tumor regression compared to control groups. Histological analyses revealed reduced mitotic figures in treated tissues, indicating effective inhibition of cell proliferation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
